molecular formula C15H13F2NO3 B4948592 N-(3,4-dimethoxyphenyl)-2,6-difluorobenzamide

N-(3,4-dimethoxyphenyl)-2,6-difluorobenzamide

Cat. No.: B4948592
M. Wt: 293.26 g/mol
InChI Key: KOERQHRWNMYRPJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2,6-difluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with 3,4-dimethoxyphenyl and 2,6-difluorobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2,6-difluorobenzamide typically involves the reaction of 3,4-dimethoxyaniline with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually include stirring the mixture at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4-dimethoxyphenyl)-2,6-difluorobenzamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(3,4-dimethoxyphenyl)-2,6-difluorobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a subject of interest in drug discovery.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

  • N-(3,4-dimethoxyphenyl)-4-fluorobenzamide
  • N-(3,4-dimethoxyphenyl)-2,6-dichlorobenzamide
  • N-(3,4-dimethoxyphenyl)-2,6-dimethylbenzamide

Comparison: N-(3,4-dimethoxyphenyl)-2,6-difluorobenzamide is unique due to the presence of both 3,4-dimethoxyphenyl and 2,6-difluorobenzene groups. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, compared to its analogs. The presence of fluorine atoms enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3/c1-20-12-7-6-9(8-13(12)21-2)18-15(19)14-10(16)4-3-5-11(14)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOERQHRWNMYRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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